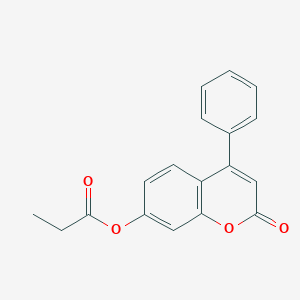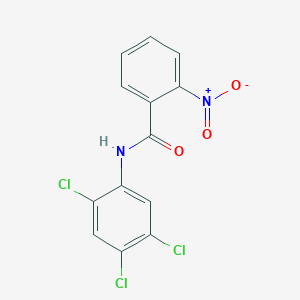![molecular formula C20H23N5O2S2 B5580297 2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5580297.png)
2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C20H23N5O2S2 and its molecular weight is 429.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.12931734 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
Novel derivatives related to the specified compound have demonstrated significant antioxidant and anticancer activities. For instance, certain derivatives were found to possess antioxidant activity surpassing that of ascorbic acid and exhibited notable cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential as therapeutic agents against cancer (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
Research on structurally similar compounds has unveiled their promising antibacterial and antifungal properties. Some derivatives have shown to match or even exceed the antimicrobial activity of standard agents like Ampicilline and Flucanazole, suggesting their application in combating microbial infections (Helal et al., 2013).
Photodynamic Therapy for Cancer Treatment
Compounds incorporating similar structural motifs have been identified as potential photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them suitable candidates for Type II PDT mechanisms, indicating their role in innovative cancer therapies (Pişkin et al., 2020).
Corrosion Inhibitors
Derivatives of the chemical structure under discussion have been applied as corrosion inhibitors for carbon steel in acidic environments. Their efficacy, surpassing that of previously reported inhibitors, along with their ability to adsorb onto surfaces through physical and chemical means, underscores their utility in material science and engineering applications (Hu et al., 2016).
Molecular Interactions and Structural Studies
Investigations into the molecular interactions and structural properties of benzotriazole substituted 1,3,4-thiadiazole derivatives, akin to the compound , have been conducted to understand their behavior in different solvents and temperatures. Such studies are crucial for deciphering the fundamental characteristics that govern their biological and chemical activities (Godhani et al., 2019).
Zukünftige Richtungen
Given the interesting structure of this compound and the known biological activities of similar compounds, it could be worthwhile to synthesize this compound and study its properties in more detail. This could include studies on its synthesis, reactivity, physical and chemical properties, biological activity, and potential applications .
Eigenschaften
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S2/c1-6-11-25-17(15-9-7-8-10-16(15)27-5)23-24-20(25)29-14(4)18(26)22-19-21-12(2)13(3)28-19/h6-10,14H,1,11H2,2-5H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBLMOIIUOOPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)SC2=NN=C(N2CC=C)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5580215.png)
![(3S*,4S*)-4-propyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5580220.png)


![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5580230.png)
![ethyl (2-{[(2-ethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5580234.png)
![(3R*,4S*)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5580246.png)
![2-{[5-(acetylamino)-4,6-dihydroxy-2-pyrimidinyl]thio}-N,N-diethylacetamide](/img/structure/B5580257.png)
![2-isopropyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5580258.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5580265.png)
![2-(4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5580269.png)

![1-[2-(1H-imidazol-2-yl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5580287.png)
![2-(4-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5580291.png)
